molecular formula C10H13NO2 B15378728 4-Methyl-2-nitro-1-(propan-2-yl)benzene CAS No. 35480-94-5

4-Methyl-2-nitro-1-(propan-2-yl)benzene

Cat. No.: B15378728
CAS No.: 35480-94-5
M. Wt: 179.22 g/mol
InChI Key: CUZSBBKOVCAUGC-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-1-(propan-2-yl)benzene, also known as 2-Nitro-p-cymene, is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its CAS Registry Number is 943-15-7 . This compound features a benzene ring substituted with a methyl group at the 1-position, a nitro group at the 2-position, and an isopropyl (propan-2-yl) group at the 4-position . The structure is a valuable nitro-aromatic building block in chemical synthesis and materials research. As a derivative of p-cymene, it serves as a key intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical development . Researchers utilize this compound in organic synthesis, catalysis studies, and as a precursor for ligands and functional materials. The nitro group offers a handle for further functionalization, including reduction to anilines. This product is provided with a minimum purity of 95% and is offered in various packaging sizes. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

35480-94-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-methyl-2-nitro-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h4-7H,1-3H3

InChI Key

CUZSBBKOVCAUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects and Reactivity

  • 4-Methoxy-2-methyl-1-methylsulfanyl-benzene : The methoxy (─OCH₃), methyl (─CH₃), and methylsulfanyl (─SCH₃) groups are all electron-donating, creating a highly activated benzene ring. This compound is more reactive toward electrophilic substitution (e.g., nitration or halogenation) compared to the target compound, which is deactivated by the nitro group. The thioether group (─SCH₃) may also confer unique redox properties.
  • 1-Methyl-4-prop-1-en-2-ylbenzene : The isopropenyl group (─CH₂C(CH₃)=CH₂) introduces an alkene, enabling conjugation with the aromatic ring. This reduces electron density at the ortho/para positions compared to the target’s isopropyl group. The alkene also increases susceptibility to addition reactions (e.g., hydrogenation or epoxidation), unlike the saturated isopropyl substituent in the target compound.
  • 1-(2-Methoxypropan-2-yl)-4-methylbenzene : The methoxypropan-2-yl group combines methoxy and alkyl functionalities, enhancing polarity and solubility in polar solvents. While both the target compound and this analogue have alkyl groups, the methoxy substituent in the latter increases electron density, favoring reactions like Friedel-Crafts alkylation.

Structural and Functional Differences

  • Nitro vs. Methoxy/Thioether : The nitro group in the target compound significantly lowers the ring’s electron density, making it meta-directing. In contrast, methoxy and thioether groups in ’s compound are ortho/para-directing .
  • Isopropyl vs. Isopropenyl : The target’s isopropyl group is sterically bulky but chemically inert, while the isopropenyl group in ’s compound introduces strain and reactivity via its double bond .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Methyl-2-nitro-1-(propan-2-yl)benzene, and how can reaction conditions be optimized?

  • Methodology : Nitration of 4-methyl-1-(propan-2-yl)benzene is a common approach. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration. Monitor regioselectivity via TLC and HPLC, as steric hindrance from the isopropyl group directs nitration to the ortho position . For optimization, vary temperature, acid ratio, and reaction time, and characterize intermediates via GC-MS .
  • Data Contradictions : Conflicting yields (40–70%) may arise from competing sulfonation; use excess H₂SO₄ to suppress this .

Q. How can the purity of 4-Methyl-2-nitro-1-(propan-2-yl)benzene be validated post-synthesis?

  • Methodology : Employ column chromatography (silica gel, hexane/ethyl acetate 9:1) for purification. Validate purity via:

  • HPLC : Retention time comparison with standards.
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons) .
  • Melting Point : Compare with literature values (if available).

Advanced Research Questions

Q. What are the electronic and steric effects of the nitro and isopropyl groups on the compound’s reactivity in electrophilic substitution?

  • Methodology : Perform DFT calculations (e.g., Gaussian) to map electron density and predict reactivity. Experimentally, test bromination or Friedel-Crafts acylation to assess directing effects. Compare reaction rates with analogs lacking the isopropyl group .
  • Data Contradictions : Discrepancies between computational predictions (e.g., meta-directing nitro group) and experimental outcomes (e.g., para substitution due to steric blocking) require iterative modeling .

Q. How do solvent polarity and temperature influence the compound’s crystalline structure?

  • Methodology : Grow single crystals in varied solvents (e.g., ethanol, DCM) at controlled temperatures. Analyze via XRD to determine packing motifs and hydrogen-bonding interactions. Compare with computational packing simulations (Mercury software) .
  • Key Finding : Polar solvents (ethanol) may induce tighter packing due to dipole interactions, while nonpolar solvents (hexane) yield looser structures .

Q. What analytical challenges arise when distinguishing between positional isomers (e.g., 2-nitro vs. 3-nitro derivatives)?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation. Combine 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOESY can detect spatial proximity between nitro and methyl protons in the 2-nitro isomer .

Methodological Guidance

Q. How to resolve discrepancies in spectroscopic data for nitroaromatic compounds?

  • Approach : Cross-validate using multiple techniques:

  • IR : Confirm nitro group presence via asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • ¹H NMR : Integrate peaks to confirm substituent ratios (e.g., isopropyl’s septet at δ 1.2–1.4 ppm).
  • XRD : Resolve ambiguities in substituent positioning .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

  • Tools :

  • ChemDraw : Predict NMR shifts and logP values.
  • Gaussian : Calculate thermodynamic stability and reaction pathways.
  • COSMO-RS : Estimate solubility in organic solvents .

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